Furfuryl butyrate

Description

Academic Context and Research Significance of Furanic Esters

Furanic esters, a class of compounds derived from biomass, are garnering significant attention within the scientific community due to their potential to replace petroleum-based chemicals. rsc.orgnih.gov These esters are typically synthesized from furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are considered key platform molecules in the modern bio-based industry. rsc.orgresearchgate.net The inherent aromatic structure and the presence of functional groups in furanic compounds make them versatile substrates for a wide range of chemical transformations. rsc.orgijabbr.com The research into furanic esters is driven by the overarching goal of transitioning to a more sustainable bioeconomy, expanding the toolbox of bio-based building blocks beyond well-studied molecules like 2,5-furandicarboxylic acid (FDCA). rsc.org The unique properties of polymers derived from furanic monomers highlight the vast potential in this field, encouraging both academic and industrial researchers to develop efficient synthesis strategies for these novel molecules. rsc.org

The significance of furanic compounds extends to their role as precursors for biofuels and biochemicals. iium.edu.mysciopen.com Furfural, for instance, is a natural precursor to a variety of furan-based chemicals and solvents that have found extensive use in the plastics, pharmaceutical, and agrochemical industries. researchgate.net The conversion of furfural and its derivatives into valuable products is a central theme in contemporary green chemistry research. sciopen.com Furanic esters, in particular, are explored for their applications as fuel oxygenates, surfactants, solvents, and plasticizers. researchgate.net The study of their synthesis and properties is crucial for unlocking their full potential in these applications.

Interdisciplinary Relevance of Furfuryl Butyrate (B1204436) in Contemporary Scientific Inquiry

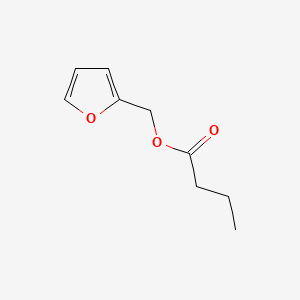

Furfuryl butyrate, with the chemical formula C9H12O3, is an ester of furfuryl alcohol and butyric acid. nih.gov Its interdisciplinary relevance stems from its position at the intersection of renewable chemistry, materials science, and energy research. As a furanic ester, it is part of the broader investigation into sustainable chemicals derived from lignocellulosic biomass. researchgate.netresearchgate.net

One of the primary areas of research for this compound is its potential as a biofuel additive. researchgate.netacs.orgfigshare.com The high oxygen content in furanic esters like this compound is a promising characteristic for improving combustion engine efficiency and reducing pollutant emissions. researchgate.netacs.orgfigshare.com Detailed studies on the thermophysical properties of this compound, such as density, viscosity, and surface tension, are essential to evaluate its performance as a fuel or fuel additive. researchgate.netacs.orgfigshare.com Research has shown that while these compounds have characteristics similar to standard diesel injector fluids, their higher density and surface tension may necessitate the use of surfactants when blended with conventional fuels. researchgate.netacs.orgfigshare.com

In the realm of materials science, furan-based compounds are being investigated as monomers for the synthesis of bio-based polymers, including polyesters and polyamides. rsc.orgresearchgate.net While much of the focus has been on difunctional monomers like FDCA, the exploration of monofunctional furanic esters like this compound can contribute to the development of novel polymers with unique properties. rsc.org The polymerization of furfuryl alcohol, a precursor to this compound, is a well-studied area, and understanding the behavior of its ester derivatives can open new avenues in polymer chemistry. mdpi.com The enzymatic synthesis of furfuryl esters is also an active area of research, aiming to develop greener and more selective production methods for these valuable chemical intermediates. researchgate.netredalyc.org

Research Trajectories and Key Objectives for Comprehensive Investigation

Future research on this compound and other furanic esters is directed towards overcoming current limitations and expanding their practical applications. A key objective is the development of more efficient and selective catalytic systems for their synthesis. nih.govresearchgate.net This includes both chemical and enzymatic catalysis. For instance, achieving high selectivity in the esterification of furfuryl alcohol is a significant challenge, as it can readily polymerize in the presence of strong acids. researchgate.net The development of solid acid catalysts and immobilized enzymes is a promising approach to improve reaction yields and catalyst reusability. nih.govacs.org

Another important research trajectory is the comprehensive characterization of the properties of furanic esters to enable their use in specific applications. For example, detailed studies on the thermophysical properties of this compound are crucial for its potential use as a biofuel additive. researchgate.netacs.orgfigshare.com This includes measuring properties over a range of temperatures and pressures and comparing them to conventional fuels. acs.org

In polymer science, a key objective is to explore the incorporation of furanic esters like this compound into polymer chains to create new materials with tailored properties. rsc.orgresearchgate.net This involves investigating polymerization reactions, characterizing the resulting polymers, and evaluating their performance characteristics. rsc.org The development of furan-based polymers is seen as a critical step towards a more sustainable plastics market. rsc.org

Furthermore, there is a need for more in-depth investigation into the catalytic conversion of furfuryl esters into other valuable chemicals. nih.gov For example, the conversion of furfuryl alcohol to butyl levulinate, a potential fuel additive, has been demonstrated, and similar transformations could be explored for this compound. nih.gov

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H12O3 | nih.gov |

| Molecular Weight | 168.19 g/mol | nih.gov |

| Boiling Point | 129-130 °C at 52 mmHg | |

| Density | 1.053 g/mL at 25 °C | |

| Refractive Index | n20/D 1.459 | |

| Flash Point | 91 °C (closed cup) | |

| Solubility | Insoluble in water | nih.gov |

Thermophysical Properties of Furfuryl Esters for Biofuel Applications

A study on the thermophysical characterization of furfuryl esters, including this compound, provided key data for their evaluation as potential biofuel additives. The research compared their properties to a standard fluid used in diesel injectors (normafluid ISO4113). researchgate.netacs.orgfigshare.com

| Property | Furfuryl Acetate (B1210297) | Furfuryl Propionate | This compound | Normafluid ISO4113 |

| Density (g/cm³ at 298.15 K) | 1.12 | 1.08 | 1.05 | 0.83 |

| Speed of Sound (m/s at 298.15 K) | 1380 | 1350 | 1325 | 1360 |

| Bulk Modulus (GPa at 298.15 K) | 2.1 | 2.0 | 1.9 | 1.9 |

| Surface Tension (mN/m at 298.15 K) | 35.1 | 33.5 | 32.3 | 27.5 |

Data adapted from thermophysical characterization studies of furfuryl esters. researchgate.netacs.orgfigshare.com

The results indicated that while the furfuryl esters have some similar characteristics to the standard diesel fluid, their higher densities and surface tensions are notable differences that would need to be addressed, potentially through the use of surfactants, for their application as fuel additives. researchgate.netacs.orgfigshare.com

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h3,5-6H,2,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXISGRHWGVGCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211357 | |

| Record name | Furfuryl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid, green butyric rancid odour | |

| Record name | Furfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

129.00 to 130.00 °C. @ 52.00 mm Hg | |

| Record name | 2-Furanylmethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Furfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.051-1.057 | |

| Record name | Furfuryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/717/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

623-21-2 | |

| Record name | Furfuryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURFURYL BUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfuryl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Furanylmethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Mechanistic Pathways of Furfuryl Butyrate Production

Chemical Synthesis Routes for Furfuryl Butyrate (B1204436)

The principal chemical method for producing furfuryl butyrate is through esterification, a reaction that can be optimized through various strategies and catalytic systems.

The synthesis of this compound is most commonly achieved via the esterification of furfuryl alcohol with butyric acid. ontosight.ai This reaction is typically catalyzed by an acid. To enhance the reaction yield and efficiency, several optimization strategies are employed. These include adjusting the molar ratio of the reactants, controlling the reaction temperature, and removing water, a byproduct of the reaction, to shift the equilibrium towards the product side.

In a related context of ester synthesis, the production of butyl levulinate from fructose (B13574) and 1-butanol (B46404) is optimized by controlling the initial water content and the molar ratio of reactants. acs.org Similarly, for this compound synthesis, minimizing the initial water content and using an excess of one reactant, typically the alcohol, can drive the reaction forward.

A variety of catalysts can be employed for the synthesis of furfuryl esters. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are effective homogeneous catalysts for esterification. mdpi.com However, their use can lead to challenges in separation and can cause side reactions like the polymerization of furfuryl alcohol. researchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly used. These include ion-exchange resins, zeolites, and metal oxides. mdpi.com For instance, pristine kaolinite (B1170537) has demonstrated high catalytic performance in the production of furanic ethers from furfuryl alcohol, highlighting the potential of such materials for esterification. researchgate.net The use of heterogeneous catalysts simplifies product purification and catalyst recycling.

Metal Salt Catalysts: Certain metal salts, particularly chlorides of transition metals like CuCl₂, FeCl₃, and AlCl₃, have shown catalytic activity in the synthesis of levulinate esters from furfuryl alcohol. semanticscholar.org The catalytic performance is often linked to the Lewis acidity of the metal salt. semanticscholar.org

Alkaline Carbonates: In transesterification reactions, where an existing ester is reacted with an alcohol to produce a new ester, alkaline carbonates like potassium carbonate have been used as effective catalysts. google.com

Table 1: Comparison of Catalytic Systems in Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acids | Sulfuric acid, p-toluenesulfonic acid | High catalytic activity | Difficult to separate from product, can cause side reactions |

| Heterogeneous Acids | Ion-exchange resins, zeolites, kaolinite | Easy separation, reusable | Potentially lower activity than homogeneous catalysts |

| Metal Salts | CuCl₂, FeCl₃, AlCl₃ | Effective for specific conversions | Can require specific reaction conditions |

| Alkaline Carbonates | Potassium carbonate | Effective for transesterification | Primarily used for transesterification, not direct esterification |

Esterification Reactions and Optimization Strategies

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis, particularly using enzymes like lipases, offers a greener and more specific alternative to chemical synthesis. mdpi.com

Lipases are widely used for the synthesis of esters due to their broad substrate specificity and ability to function in non-aqueous media. rsc.org They can catalyze both esterification and transesterification reactions under mild conditions. acs.org For instance, lipases can be used to synthesize various alkyl butyrates from butyric acid and different fatty alcohols. jmb.or.kr The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. researchgate.netnih.gov

The choice of lipase (B570770) is crucial, as different lipases exhibit varying affinities for substrates of different chain lengths. Cutinases, for example, show high affinity for carbon chains of C4 to C10, making them potentially efficient for synthesizing short-chain esters like this compound. jmb.or.kr

Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking. researchgate.net For example, Candida antarctica lipase B (CALB) immobilized on various supports, such as magnetic nanoparticles or polymer resins, has been successfully used for the synthesis of esters like ethyl butyrate. researchgate.net Novozym 435, a commercially available immobilized form of CALB, is a widely used and highly effective biocatalyst for a variety of esterification and transesterification reactions. rsc.org Immobilization can also enhance the enzyme's stability at higher temperatures and in organic solvents. jmb.or.kr

Table 2: Research Findings on Immobilized Lipase in Ester Synthesis

| Enzyme | Support Material | Substrates | Product | Key Findings |

| Candida antarctica lipase B (CALB) | Magnetic nanoparticles | Ethanol (B145695), Butyric acid | Ethyl butyrate | High immobilization yield and catalytic activity. researchgate.net |

| Rhodococcus cutinase | Macroporous acrylic resin (MA-DVB) | Butyric acid, Butanol | Butyl butyrate | Immobilized enzyme successfully synthesized the ester in a non-aqueous system. jmb.or.kr |

| Candida antarctica lipase (Novozym 435) | Hydrophobic sol-gel | Tetrahydrofurfuryl alcohol, Butyric acid | Tetrahydrothis compound | Used in a three-phase system to suppress enzyme inhibition by products. researchgate.net |

| Candida rugosa lipase | Diaion HP-20 | Hexanol, Butyric acid | Hexyl butyrate | Optimized synthesis using Box-Behnken design. mdpi.com |

While this compound itself is not chiral, the principles of enantioselective synthesis are relevant for producing chiral derivatives of furan-containing compounds. Lipases are known for their enantioselectivity, which allows for the production of a single enantiomer from a racemic mixture or a prochiral substrate. mdpi.com This property is crucial in the pharmaceutical and agrochemical industries where the biological activity of a compound is often dependent on its stereochemistry.

For example, enzyme-catalyzed synthesis is a key method for constructing chiral β-amino groups in the synthesis of certain pharmaceuticals. google.com Although direct examples of enantioselective synthesis of chiral derivatives of this compound are not prominent in the provided search results, the established enantioselectivity of lipases in other esterifications suggests a strong potential for such applications. mdpi.com

Precursor Sourcing and Biosynthesis of Constituent Moieties

Furfural (B47365) and Furfuryl Alcohol as Renewable Feedstocks

Furfural, a pivotal platform chemical, is primarily produced from the pentosan-rich hemicellulose fraction of lignocellulosic biomass, such as agricultural residues and wood waste. sci-hub.sersc.org This renewable origin makes it an attractive alternative to petroleum-based chemicals. sci-hub.se Furfural serves as a direct precursor to furfuryl alcohol through hydrogenation, which is then utilized in the synthesis of this compound. uu.nlsci-hub.se

The conversion of lignocellulosic biomass into furfural is a multi-step process that begins with the acid-catalyzed hydrolysis of hemicellulose to release pentose (B10789219) sugars, predominantly xylose. sci-hub.seresearchgate.net This is followed by the acid-catalyzed dehydration of these C5 sugars to yield furfural. mdpi.comsamipubco.com

The mechanism of xylose dehydration to furfural is complex and can proceed through different pathways depending on the catalytic system. rsc.org With Brønsted acids, two primary mechanisms are proposed:

Acyclic Dehydration: This pathway involves the enolization of the open-chain form of xylose to a 1,2-enediol intermediate, which then undergoes further dehydration to form furfural. rsc.org

Cyclic Dehydration: In this mechanism, a proton acts on the oxygen of the xylose ring, leading to the loss of a water molecule and the formation of a 2,5-hydroxyfuranose intermediate through intramolecular rearrangement. Subsequent dehydrations then produce furfural. rsc.org

Various catalysts have been investigated to optimize furfural yield and selectivity. While mineral acids like sulfuric acid are traditionally used, they are corrosive and pose environmental concerns. ucr.edu Research has focused on solid acid catalysts such as zeolites, metal oxides, and sulfonated carbon materials, which offer advantages in terms of reusability and reduced environmental impact. mdpi.com Lewis acids, often in conjunction with Brønsted acids, can facilitate the isomerization of pentoses, a rate-limiting step in furfural formation. mdpi.com The table below summarizes the performance of different catalytic systems.

Table 1: Catalytic Systems for Furfural Production from Biomass-Derived Sugars

| Catalyst | Feedstock | Solvent System | Temperature (°C) | Reaction Time | Furfural Yield (%) |

|---|---|---|---|---|---|

| Maleic acid | Xylose | Microwave/Water | N/A | N/A | High |

| AlCl₃ | Eucalyptus | ChCl-oxalic acid/MIBK | 140 | 90 min | 70.3 |

| H-ZSM-5 | Corn cob | GVL | 190 | 60 min | 71.7 |

| HSO₃-ZSM-5 | Xylose | THF/H₂O | N/A | N/A | 89 |

| Nb₂O₅ | Xylose | Water/Toluene | 100 | 3 h | 65.9 |

Modern biorefinery models for furfural production often employ innovative reactor designs and separation techniques to improve efficiency. acs.org For instance, vapor-phase reactors can enhance furfural recovery and minimize degradation, while membrane filtration can be used to recover other valuable co-products like lignin. acs.org The integration within existing infrastructures, such as Kraft pulp mills, presents a significant opportunity to valorize hemicellulose streams that are currently underutilized. mitacs.ca

Catalytic Conversion Mechanisms from Lignocellulosic Biomass

Microbial Biosynthesis Pathways of Butyrate

Butyric acid, the second precursor for this compound, is a short-chain fatty acid that can be produced through the anaerobic fermentation of various substrates by specific bacterial species. wikipedia.orgmicrobenotes.com This biotechnological route offers a sustainable alternative to the chemical synthesis of butyric acid.

Butyrate is a natural product of anaerobic microbial metabolism, particularly by bacteria belonging to the phylum Firmicutes, including genera such as Clostridium, Eubacterium, Faecalibacterium, and Roseburia. nih.govnih.gov These bacteria are commonly found in anaerobic environments like the mammalian gut. wikipedia.orgnih.gov

The fermentation process typically utilizes carbohydrates as a carbon source. microbenotes.com In a process known as butyric acid fermentation, these microorganisms convert sugars into butyric acid, often with the co-production of acetate (B1210297), carbon dioxide, and hydrogen gas. wikipedia.org The process is carried out under strict anaerobic conditions, and the yield of butyric acid can be influenced by factors such as the microbial strain, substrate composition, and fermentation conditions (e.g., pH). nih.govresearchgate.net For example, Clostridium tyrobutyricum is a species known for its high butyric acid production from various sugars. nih.gov

The primary and most widespread pathway for butyrate synthesis in microorganisms initiates from acetyl-CoA. asm.orgfrontiersin.org This pathway is central to the metabolism of many butyrate-producing bacteria.

The Acetyl-CoA Pathway: This pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This is subsequently reduced to 3-hydroxybutyryl-CoA, dehydrated to crotonyl-CoA, and finally reduced to butyryl-CoA. asm.orgbiorxiv.org The conversion of butyryl-CoA to butyrate can then occur via two main enzymatic routes:

Butyrate Kinase Pathway: Butyryl-CoA is first phosphorylated to butyryl-phosphate by phosphotransbutyrylase, and then butyrate kinase catalyzes the transfer of the phosphate (B84403) group to ADP, yielding butyrate and ATP. biorxiv.orgmdpi.com

Butyryl-CoA:acetate CoA-transferase Pathway: This enzyme transfers the CoA moiety from butyryl-CoA to an external acetate molecule, resulting in the formation of butyrate and acetyl-CoA. frontiersin.orgasm.org This pathway is considered more prevalent in many gut bacteria. frontiersin.org

Alternative Pathways: While the acetyl-CoA pathway is the most common, several alternative pathways for butyrate synthesis exist, primarily utilizing amino acids as substrates. frontiersin.orgresearchgate.net These include:

The Glutarate Pathway: This pathway can convert substrates like glutarate to butyrate. researchgate.net

The 4-aminobutyrate (GABA) Pathway: Certain microorganisms can produce butyrate from 4-aminobutyrate. mdpi.comresearchgate.net

The Lysine (B10760008) Pathway: This pathway involves the fermentation of lysine to produce butyrate and is found in various bacterial phyla. frontiersin.orgresearchgate.net

All these pathways converge at the formation of the key intermediate, crotonyl-CoA, before being converted to butyryl-CoA and subsequently to butyrate. frontiersin.orgfrontiersin.org The presence of these diverse pathways highlights the metabolic flexibility of butyrate-producing microorganisms. asm.org

Table 2: Key Enzymes in Microbial Butyrate Synthesis Pathways

| Enzyme | Abbreviation | Reaction Catalyzed | Pathway |

|---|---|---|---|

| Acetyl-CoA acetyltransferase | Thl | 2 Acetyl-CoA → Acetoacetyl-CoA | Acetyl-CoA |

| 3-hydroxybutyryl-CoA dehydrogenase | Hbd | Acetoacetyl-CoA → 3-hydroxybutyryl-CoA | Acetyl-CoA |

| Crotonase | Crt | 3-hydroxybutyryl-CoA → Crotonyl-CoA | Acetyl-CoA |

| Butyryl-CoA dehydrogenase | Bcd | Crotonyl-CoA → Butyryl-CoA | All pathways |

| Phosphotransbutyrylase | Ptb | Butyryl-CoA → Butyryl-phosphate | Butyrate Kinase |

| Butyrate kinase | Buk | Butyryl-phosphate → Butyrate | Butyrate Kinase |

| Butyryl-CoA:acetate CoA-transferase | But | Butyryl-CoA + Acetate → Butyrate + Acetyl-CoA | CoA-transferase |

Genetic Engineering and Metabolic Flux Redirection for Improved Butyrate Yields

The biotechnological production of butyrate, a crucial precursor for the synthesis of this compound, often faces limitations such as low titers and yields due to the diversion of metabolic resources to competing fermentation byproducts, most notably acetate. mdpi.com To overcome these challenges, metabolic engineering strategies are employed to rationally modify microbial chassis, redirecting the flow of carbon and electrons away from native pathways and toward the desired butyrate synthesis route. This involves a combination of deleting genes in competing pathways and enhancing the expression of key enzymes in the butyrate production pathway.

A primary strategy in enhancing butyrate production is the redirection of the central metabolic intermediate, acetyl-CoA. In many microorganisms, acetyl-CoA is a critical node that can be channeled into various metabolic routes, including the synthesis of acetate, ethanol, and biomass, or into the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov The core principle of metabolic flux redirection is to minimize the carbon flow to these competing pathways, thereby maximizing the pool of acetyl-CoA available for conversion to butyrate.

This is typically achieved through targeted gene knockouts. A common target is the acetate production pathway. For instance, in Clostridium tyrobutyricum, deleting the phosphotransacetylase gene (pta), which catalyzes the first step in acetate formation, resulted in a mutant strain with a 68% increase in final butyrate concentration and a 14% decrease in acetate. frontiersin.org Similarly, engineering Escherichia coli by removing the acetate-synthesis pathway and other major NADH-dependent fermentation reactions was a key step in developing a strain that could produce 10 g/L of butyrate as its predominant product. nih.gov In another example, researchers engineered Clostridium ljungdahlii, a bacterium that does not naturally produce butyrate, by disrupting the pta gene, which significantly contributed to diverting carbon and electron flow towards the newly introduced butyrate pathway. asm.org

Concurrently with the disruption of competing pathways, the expression of genes in the butyrate synthesis pathway is enhanced. This often involves introducing a heterologous pathway from a robust natural butyrate producer, such as Clostridium acetobutylicum. The key enzymes in this pathway convert acetyl-CoA to butyryl-CoA, which is then transformed into butyrate. asm.orgbiorxiv.org The genes encoding these enzymes include:

thl : Thiolase

hbd : 3-hydroxybutyryl-CoA dehydrogenase

crt : Crotonase

bcd : Butyryl-CoA dehydrogenase

ptb : Phosphotransbutyrylase

buk : Butyrate kinase

Overexpression of these genes helps to pull the metabolic flux towards butyrate. mdpi.comasm.org For example, in C. tyrobutyricum, co-overexpression of the genes for crotonase (crt) and butyryl:acetate CoA transferase (cat1) led to a 123.5% increase in the butyrate/acetate ratio. frontiersin.org In C. ljungdahlii, introducing the butyrate pathway genes from C. acetobutylicum and systematically optimizing their expression, alongside disrupting acetate and ethanol production pathways, yielded a strain where approximately 50% to 70% of the carbon and electron flow was successfully redirected to butyrate synthesis. asm.org

Advanced tools like CRISPR interference (CRISPRi) are also utilized for fine-tuning metabolic fluxes. CRISPRi allows for the precise attenuation (weakening) of gene expression rather than complete knockout, which can be advantageous for balancing metabolic pathways and maintaining cell viability. mdpi.com This technique can be used to downregulate competing pathways just enough to redirect flux without causing detrimental effects on cell growth that can sometimes result from a complete gene deletion. mdpi.com

The effectiveness of these genetic engineering strategies has been demonstrated across various microbial hosts, each with specific modifications tailored to its native metabolism.

Research Findings on Engineered Microorganisms

Detailed studies have quantified the impact of specific genetic modifications on butyrate production. The following tables summarize key findings from research on engineered strains of Clostridium, Escherichia coli, and Bacillus subtilis.

Table 1: Genetic Engineering of Clostridium Strains for Enhanced Butyrate Production

| Microbial Strain | Genetic Modification | Key Findings | Reference |

|---|---|---|---|

| Clostridium tyrobutyricum | Deletion of phosphotransacetylase gene (pta) | 68% increase in final butyrate concentration; 14% decrease in acetate. | frontiersin.org |

| Clostridium tyrobutyricum | Co-overexpression of crotonase (crt) and butyryl:acetate CoA transferase (cat1) | 123.5% increase in butyrate/acetate ratio; 11% increase in butyric acid yield. | frontiersin.org |

Table 2: Metabolic Engineering of E. coli and B. subtilis for Butyrate Production

| Microbial Strain | Genetic Modification Strategy | Butyrate Titer / Yield | Reference |

|---|---|---|---|

| Escherichia coli | Elimination of major fermentation pathways; reconstruction of heterologous butyrate pathway; removal of acetate-synthesis pathway. | 10 g/L butyrate from 20 g/L glucose and 8 g/L acetate. | nih.gov |

These results underscore the power of combining gene deletions in competing pathways with the enhancement of the target biosynthetic pathway to achieve significant improvements in the yield and selectivity of butyrate production, a critical step for the efficient synthesis of its derivatives like this compound.

Advanced Analytical Characterization and Quantification of Furfuryl Butyrate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating furfuryl butyrate (B1204436) from complex matrices and for assessing its purity. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantitative analysis of furanic compounds, including esters like furfuryl butyrate. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly the method of choice. researchgate.net This method is particularly useful for analyzing samples that may not be suitable for gas chromatography due to low volatility or thermal instability.

For quantitative analysis, a UV detector is typically employed, as the furan (B31954) ring in this compound exhibits strong ultraviolet absorbance. The analysis of related furan compounds often uses detection wavelengths between 230 nm and 284 nm. researchgate.net By running a series of standards with known concentrations, a calibration curve can be constructed to accurately determine the concentration of this compound in a sample. Methodologies for similar compounds involve isocratic elution with a mixture of water and an organic solvent like acetonitrile (B52724). researchgate.net

Table 1: Illustrative HPLC Conditions for Furan Derivatives Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Ascentis® Express C18, 5 cm x 3.0 mm, 2.7 µm) | |

| Mobile Phase | Isocratic mixture of water and acetonitrile (e.g., 80:20 v/v) | |

| Flow Rate | 0.4 mL/min | |

| Column Temperature | 35 °C | |

| Detection | UV at 230 nm | |

| Injection Volume | 1 µL |

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. When coupled with a Mass Spectrometry (MS) detector, it provides both exceptional separation and definitive identification. For volatile profiling in complex matrices such as food and beverages, headspace (HS) or solid-phase microextraction (SPME) is often used for sample introduction. nih.govtandfonline.com This minimizes matrix interference and concentrates the volatile analytes before they are introduced into the GC system.

In GC-MS analysis, this compound is separated from other volatile components on a capillary column. The choice of column polarity is critical; polar columns are often preferred for relatively polar furan compounds. theseus.fi Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint characterized by the mass-to-charge ratio (m/z) of the parent ion and its fragments. The most abundant ion in the mass spectrum of this compound is found at m/z 81.0, corresponding to the furfuryl cation. nih.gov

Table 2: GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Fragment |

|---|---|---|

| 81.0 | 99.99 | [C5H5O]+ (Furfuryl cation) |

| 98.0 | 25.31 | [C5H6O2]+ |

| 43.0 | 24.76 | [C3H7]+ or [C2H3O]+ |

| 27.0 | 23.02 | [C2H3]+ |

| 53.0 | 21.14 | [C4H5]+ |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Spectroscopic Methods for Structural Elucidation and Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its constituent parts: the furan ring and the butyrate ester group. Key expected absorptions include a strong C=O stretching vibration for the ester carbonyl group, C-O stretching vibrations for the ester linkage, and characteristic peaks for the furan ring, such as C-O-C stretching and C=C aromatic stretching. researchgate.net The analysis of pure furfural (B47365) shows characteristic peaks for the aldehyde group and the furan ring, which can be used as a reference for interpreting the furfuryl portion of the ester. researchgate.net

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2870 | C-H Stretch | Alkyl chain (butyrate) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1500-1600 | C=C Stretch | Furan Ring |

| ~1250-1100 | C-O Stretch | Ester |

| ~1015 | C-O-C Stretch | Furan Ring |

| ~750 | C-H Bend (out-of-plane) | Furan Ring |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete elucidation of molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the furan ring, the methylene (B1212753) protons adjacent to the ester oxygen (OCH₂), and the protons of the butyrate alkyl chain (propyl group). The chemical shift, integration (relative number of protons), and splitting pattern (due to spin-spin coupling with neighboring protons) of each signal allow for unambiguous assignment. For instance, the methylene protons of the furfuryl group are expected to appear as a singlet, while the protons of the butyrate chain will show characteristic triplet and sextet patterns. researchgate.net Analysis of the closely related furfuryl isobutyrate confirms that the methylene protons (equivalent to "i" in the referenced study) appear around 5.06 ppm. researchgate.net

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Furan ring protons | ~6.3-7.4 | Multiplets | 3H |

| -O-CH₂-Furan | ~5.1 | Singlet | 2H |

| -CO-CH₂- | ~2.3 | Triplet | 2H |

| -CH₂-CH₃ | ~1.6 | Sextet | 2H |

| -CH₃ | ~0.9 | Triplet | 3H |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Chemometric Approaches for Complex Mixture Analysis and Fingerprinting

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. cranfield.ac.uk When analyzing complex mixtures containing this compound, such as food aromas or essential oils, the data generated by techniques like GC-MS or HPLC can be vast and difficult to interpret directly. Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are applied to this data to identify patterns, classify samples, and build predictive models. copernicus.orgmdpi.com

For example, the volatile profiles of numerous samples can be obtained by GC-MS. This data, forming a large matrix of samples versus volatile compound abundances, can be analyzed with PCA to visualize similarities and differences between samples. This approach is often used for "fingerprinting" to determine the geographical origin of a product, detect adulteration, or monitor changes during processing or storage. nih.govgiuseppezeppa.com In such studies, this compound, or related compounds like furfural and other butyrates, can be identified as key chemical markers that differentiate sample groups. cranfield.ac.ukgiuseppezeppa.commdpi.com

Biological Activities and Mechanistic Investigations of Furfuryl Butyrate and Analogues

Cellular and Molecular Impact of Butyrate (B1204436) and Furanic Compounds

The cellular and molecular effects of butyrate and furanic compounds are diverse, impacting fundamental processes from gene expression to cell fate decisions.

Butyrate is a well-established histone deacetylase (HDAC) inhibitor. physiology.orgnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which neutralizes the positive charge of histones, relaxing the chromatin and making DNA more accessible to transcription factors. physiology.org This mechanism is generally associated with the activation of specific genes. physiology.org Studies have shown that butyrate's inhibition of HDACs can affect the expression of approximately 2% of mammalian genes. nih.gov This epigenetic regulation is a key mechanism behind many of butyrate's cellular effects, including its influence on cell cycle and apoptosis. oncotarget.com For instance, butyrate-induced histone hyperacetylation can lead to the transcriptional activation of genes like p21/WAF-1, a cell cycle inhibitor. physiology.org The inhibition of HDAC activity by butyrate is considered a crucial factor in its potential as an anti-cancer agent. physiology.org

Furanic compounds, while not primarily known as HDAC inhibitors, can also influence gene expression. For example, studies on the carcinogen furan (B31954) have shown that it can alter the expression of genes related to the cell cycle and apoptosis in rat liver cells, independent of DNA methylation changes. nih.gov This suggests that furanic compounds can modulate gene expression through various mechanisms, contributing to their biological effects.

Butyrate has a well-documented "paradoxical" effect on cell proliferation: it tends to support the growth of healthy cells while inhibiting the proliferation of cancer cells. nih.gov In cancer cells, butyrate can induce growth arrest, differentiation, and apoptosis. nih.govoncotarget.com For example, high concentrations of butyrate (>1.5 mM) have been shown to activate apoptosis in various cancer cell lines, including leukemia, prostate, and breast cancer. nih.gov The induction of apoptosis by butyrate in colon cancer cells is linked to the inhibition of HDACs and the subsequent expression of genes that slow the cell cycle. oncotarget.com Butyrate has been shown to induce apoptosis in human colonic cancer cell lines through a p53-independent pathway. nih.gov

Furan-containing compounds have also been demonstrated to affect cell proliferation and apoptosis. Furan itself can induce both hepatocyte proliferation and apoptosis in mice, with apoptosis being a significant form of cell death at carcinogenic doses. nih.gov Other furan derivatives have shown potent anti-proliferative and pro-apoptotic activities in cancer cells. For instance, the furanoic lipid F-6 has been found to suppress cell proliferation by inhibiting the JNK-mediated pathway and to induce apoptosis by suppressing the Akt-mediated mitochondrial protection pathway, ultimately leading to caspase-3-mediated intrinsic apoptosis. mdpi.com Similarly, certain synthetic furan-based derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax and decreased levels of Bcl-2. mdpi.comresearchgate.net

Butyrate is a known agonist for several G-protein coupled receptors (GPCRs), most notably GPR41, GPR43, and GPR109A. mdpi.comfrontiersin.org These receptors are crucial for mediating the signaling of short-chain fatty acids. GPR41 and GPR43 respond to a range of short-chain fatty acids, with GPR43 showing a preference for those with three to five carbons and GPR41 for those with two or three carbons. plos.org The activation of these receptors triggers various intracellular signaling cascades. For example, GPR43 can couple to either Gq or Gi/o proteins, while GPR41 exclusively activates the Gi/o pathway. plos.org

The interaction of butyrate with these GPCRs has significant physiological consequences. For instance, in enteroendocrine cells, the activation of FFAR2 (GPR43) by butyrate can lead to an upregulation of Peptide YY (PYY) expression, an anorectic gut hormone. endocrine-abstracts.org In immune cells, particularly dendritic cells, butyrate's signaling through GPR109A, in conjunction with its HDAC inhibitory activity, is essential for promoting an anti-inflammatory phenotype and inducing the differentiation of regulatory T cells. frontiersin.org Butyrate's activation of GPR41 and GPR43 has also been shown to increase intracellular calcium levels and enhance growth hormone release from pituitary cells. plos.org

Influence on Cell Proliferation, Differentiation, and Apoptosis Pathways

Immunomodulatory and Anti-inflammatory Properties

The immunomodulatory and anti-inflammatory effects of butyrate are well-documented and multifaceted, involving the regulation of cytokine production and the maintenance of the intestinal barrier.

Butyrate exerts significant control over the production of both pro-inflammatory and anti-inflammatory cytokines. mdpi.com It generally acts as an anti-inflammatory agent by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. mdpi.com This suppression is often mediated through the inhibition of the NF-κB signaling pathway. nih.govmdpi.com For example, butyrate has been shown to reduce the secretion of TNF-α and inhibit the activation of NF-κB. mdpi.com In a study on peripheral blood mononuclear cells, butyrate was found to reduce the levels of TNF-α and IFN-γ. frontiersin.org

Conversely, butyrate can also enhance the production of anti-inflammatory cytokines like IL-10. mdpi.com The mechanisms underlying these effects are complex and can involve both HDAC inhibition and GPCR signaling. mdpi.com For instance, butyrate's ability to inhibit HDACs can prevent macrophage activity and suppress the production of pro-inflammatory mediators. mdpi.com The regulation of cytokine expression by butyrate can also be cell-type specific. In leukemia cells, butyrate has been observed to decrease the levels of chemokines like CCL2 and CCL5. nih.gov However, the effect of butyrate on cytokine expression can be complex, with some studies showing it can both up- and down-regulate the production of cytokines like IL-8 depending on the context. nih.gov

Table 1: Effects of Butyrate on Cytokine Production

| Cell Type | Cytokine | Effect of Butyrate | Reference |

|---|---|---|---|

| Neutrophils and Monocytes | TNF-α, IL-6, IL-12 | Decreased Production | mdpi.com |

| LPS-stimulated Neutrophils | TNF-α, CINC-2αβ | Decreased Production | mdpi.com |

| Macrophages | Pro-inflammatory cytokines | Inhibition | mdpi.com |

| Leukemia Cells (HL-60, U937) | CCL2, CCL5 | Decreased Levels | nih.gov |

| Peripheral Blood Mononuclear Cells | TNF-α, IFN-γ | Reduced Levels | frontiersin.org |

| Macrophages | IL-10 | Increased Production | mdpi.com |

Butyrate plays a crucial role in maintaining the integrity and function of the intestinal epithelial barrier. mdpi.com It serves as a primary energy source for colonocytes and helps to control the expression of tight junction proteins. mdpi.comfrontiersin.org By modulating the expression of these proteins, butyrate helps to maintain and even increase transepithelial electrical resistance (TEER), a measure of barrier function. frontiersin.org

One of the mechanisms by which butyrate enhances barrier function is through the repression of claudin-2, a protein that forms paracellular channels and increases permeability. oup.comnih.gov This repression is dependent on the IL-10 receptor. oup.comnih.gov Butyrate also promotes the production of mucin, a key component of the protective mucus layer in the intestine, and enhances the expression of antimicrobial peptides through its HDAC inhibitory activity. nih.govfrontiersin.org Furthermore, butyrate can stabilize the hypoxia-inducible factor (HIF-1), a transcription factor that is important for maintaining epithelial tight junctions. frontiersin.orgnih.gov

Table 2: Mechanisms of Butyrate in Maintaining Epithelial Barrier Integrity

| Mechanism | Effect | Reference |

|---|---|---|

| Regulation of Tight Junction Proteins | Controls expression to maintain barrier | mdpi.comfrontiersin.org |

| Repression of Claudin-2 | Decreases paracellular permeability | oup.comnih.gov |

| Mucin Production | Enhances the protective mucus layer | nih.govfrontiersin.org |

| Antimicrobial Peptide Expression | Increases defense against pathogens | nih.govfrontiersin.org |

| HIF-1 Stabilization | Maintains tight junction integrity | frontiersin.orgnih.gov |

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

Neurobiological Interactions and the Gut-Brain Axis Implications (as related to butyrate)

Furfuryl butyrate, as a compound that contains a butyrate moiety, is of interest for its potential neurobiological effects mediated through the gut-brain axis. The biological activities of butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, are well-documented and provide a framework for understanding the potential implications of butyrate-containing compounds. nih.govnih.gov Butyrate serves as a crucial signaling molecule in the bidirectional communication network between the gut and the brain. nih.govchirowithpt.com It can cross the blood-brain barrier (BBB) and influence neuroinflammation, neurotransmitter levels, and the integrity of the BBB itself. nih.govfrontiersin.org

The blood-brain barrier (BBB) is a highly selective barrier formed by endothelial cells, which is essential for maintaining central nervous system (CNS) homeostasis. amegroups.org The integrity of this barrier can be influenced by metabolites produced by the gut microbiota, including butyrate. amegroups.org Studies in germ-free mice have shown that the absence of normal gut flora is associated with increased BBB permeability, a condition that can be reversed by colonization with bacteria that produce SCFAs like butyrate. amegroups.org Butyrate plays a significant role in strengthening the BBB by upregulating the expression of tight junction proteins such as occludin and claudin-5. frontiersin.orgamegroups.orgresearchgate.net By enhancing the structural integrity of the BBB, butyrate helps to control the passage of molecules from the circulation into the brain, thereby protecting the CNS. frontiersin.orgmdpi.com

In addition to its effects on barrier integrity, butyrate is a potent modulator of neuroinflammation. mdpi.comfrontiersin.org It has been shown to exert anti-inflammatory effects by inhibiting histone deacetylases (HDACs), which in turn modulates gene expression related to inflammation. nih.govfrontiersin.org Butyrate can suppress the activation of microglia, the primary immune cells of the CNS, and reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. frontiersin.orgfrontiersin.orgnih.gov For instance, butyrate treatment in animal models has been shown to attenuate microglia activation and inhibit lipopolysaccharide (LPS)-induced pro-inflammatory changes. frontiersin.orgnih.gov This reduction in neuroinflammation is a key mechanism behind butyrate's neuroprotective effects in various neurological conditions. mdpi.comresearchgate.net

| Biological Target/Process | Effect of Butyrate | Key Mechanisms | References |

|---|---|---|---|

| Blood-Brain Barrier (BBB) Integrity | Enhances/Strengthens | Upregulation of tight junction proteins (e.g., Occludin, Claudin-5, ZO-1). | frontiersin.orgamegroups.orgresearchgate.netresearchgate.net |

| Neuroinflammation | Reduces/Attenuates | Inhibition of histone deacetylases (HDACs); suppression of microglial activation. | nih.govfrontiersin.orgfrontiersin.org |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreases Secretion | Modulation of inflammatory signaling pathways (e.g., NF-κB). | frontiersin.orgnih.govresearchgate.netsci-hub.se |

| Anti-inflammatory Cytokines (e.g., IL-10) | Increases Secretion | Promotion of a homeostatic microglial profile. | researchgate.net |

Butyrate can also influence brain function by modulating the levels of various neurotransmitters. frontiersin.org It has been shown to impact the synthesis and release of key chemical messengers involved in mood, cognition, and behavior, such as γ-aminobutyric acid (GABA), dopamine (B1211576), and serotonin. chirowithpt.comfrontiersin.orguef.fi GABA is the primary inhibitory neurotransmitter in the brain, and butyrate has been found to enhance its production. chirowithpt.com This effect is partly attributed to butyrate's role as an HDAC inhibitor, which can lead to epigenetic changes that enhance the transcription of inhibitory neurotransmitter pathways. frontiersin.org

Furthermore, butyrate appears to influence the dopaminergic system. Studies suggest that butyrate can cross the BBB and enhance the production of dopamine. chirowithpt.comuef.fi An in vivo study in rats demonstrated that oral administration of butyrate led to an increased urinary excretion of homovanillic acid (HVA), a major dopamine metabolite, suggesting an influence on dopamine turnover in the body. uef.fi The communication between the gut and the brain is also facilitated by the release of gut hormones, which can be stimulated by butyrate. For example, butyrate can trigger enteroendocrine cells to secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that can signal the brain via the vagus nerve and circulation to influence functions like appetite. nih.gov

| Neurotransmitter/Hormone | Observed Effect of Butyrate | Potential Mechanism | References |

|---|---|---|---|

| GABA (γ-aminobutyric acid) | Enhances production/signaling | HDAC inhibition leading to altered gene transcription in neurotransmitter pathways. | chirowithpt.comfrontiersin.org |

| Dopamine | Modulates production/turnover | Direct influence after crossing the BBB; increased urinary HVA. | chirowithpt.comuef.fi |

| Serotonin | Modulates tissue levels in the GI tract | Increased duodenal levels; decreased ileal and colonic levels in a rat model. | uef.fi |

| Glucagon-like peptide-1 (GLP-1) | Stimulates release | Activation of G-protein coupled receptors on enteroendocrine cells. | nih.gov |

| Peptide YY (PYY) | Stimulates release | Activation of G-protein coupled receptors on enteroendocrine cells. | nih.gov |

Impact on Blood-Brain Barrier Integrity and Neuroinflammation

Structure-Activity Relationship (SAR) and Pharmacological Studies

The furan ring, a key structural component of this compound, is a versatile heterocyclic scaffold widely utilized in medicinal chemistry. ijabbr.comresearchgate.net Its presence in numerous bioactive compounds highlights its importance in the design of new therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ijabbr.commdpi.com

In drug discovery, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. sci-hub.setandfonline.com The furan ring is considered a valuable bioisostere for other aromatic systems, such as benzene (B151609) or thiophene (B33073) rings, and even for moieties like the carboxylic acid group in certain contexts. ijabbr.comresearchgate.net This allows medicinal chemists to explore new chemical space and optimize drug-like properties. ijabbr.com

The synthesis of furan derivatives is a well-established area of organic chemistry. ijabbr.com For example, 5-phenylfuran-2-carboxylic derivatives, which have shown promise as inhibitors of enzymes like salicylate (B1505791) synthase (MbtI) in Mycobacterium tuberculosis, can be synthesized via Suzuki-Miyaura reactions followed by hydrolysis. tandfonline.com The ability to systematically modify the furan scaffold allows for the creation of diverse chemical libraries for screening against various biological targets. ijabbr.com For instance, the trifluoromethyl group (CF3) has been successfully used as a bioisostere for the nitro group (NO2) in furan-based inhibitors, leading to compounds with comparable or enhanced activity and potentially better safety profiles. tandfonline.com

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. ijabbr.com For furan-containing compounds, SAR studies have revealed key insights. In the context of benzofuran (B130515) derivatives with anticancer activity, substitutions at the C-2 and C-3 positions of the furan ring system have been found to be critical for their cytotoxic effects. mdpi.com For example, the position of a halogen substituent on the benzofuran ring can be a critical determinant of its biological activity. mdpi.com

In the development of furan-based antitubercular agents, SAR studies on 5-phenylfuran-2-carboxylic acid derivatives showed that the nature and position of substituents on the phenyl ring significantly impacted their inhibitory potency against the MbtI enzyme. tandfonline.com A comparison between derivatives containing a para-nitro group and those with a trifluoromethyl group confirmed the latter's ability to act as an effective bioisostere, with some dual-substituted compounds showing synergistic enhancement of activity. tandfonline.com These studies demonstrate that systematic structural modifications to the furan scaffold and its substituents are essential for optimizing biological efficacy and developing novel drug candidates. ijabbr.comontosight.ai

Applications and Industrial Research Perspectives of Furfuryl Butyrate

Research on Flavor and Fragrance Applications

The primary application of furfuryl butyrate (B1204436) lies within the flavor and fragrance industry, where its distinct aromatic profile is highly valued. ontosight.ai

Sensory Evaluation and Aroma Characterization

Sensory evaluation of furfuryl butyrate consistently describes its aroma as fruity, with specific notes of grape and green. thegoodscentscompany.comchemicalbook.comperfumerflavorist.comventos.com At a concentration of 100%, its odor is characterized as grape, fruity, and green. thegoodscentscompany.comchemicalbook.com The flavor profile is similarly described as fruity and reminiscent of gooseberry. thegoodscentscompany.comperfumerflavorist.com Some sources also note a sweet and bread-like odor. thegoodscentscompany.com This complex aroma profile makes it a versatile ingredient in creating specific scent and taste experiences.

Table 1: Sensory Descriptors of this compound

| Attribute | Descriptor(s) | Source(s) |

|---|---|---|

| Odor | Fruity, Grape, Green, Sweet, Bread-like | thegoodscentscompany.comchemicalbook.comperfumerflavorist.comventos.com |

Biosynthetic Origin of Volatile Flavor Compounds in Natural Systems

Volatile flavor compounds, including esters like this compound, are synthesized in nature through various biochemical pathways. In plants, the biosynthesis of many fruity aromas originates from fatty acid precursors such as linoleic and linolenic acids. frontiersin.org These fatty acids undergo a series of enzymatic reactions, including those catalyzed by lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH), to produce a variety of volatile compounds. frontiersin.org The final step in the formation of many esters is the condensation of an alcohol with an acyl-CoA, a reaction often catalyzed by alcohol acyltransferase (AAT). frontiersin.org

Furfural (B47365), a precursor for furfuryl alcohol and subsequently furfuryl esters, is a natural product derived from the dehydration of sugars, particularly pentoses found in lignocellulosic biomass. wikipedia.org The formation of furfural can occur during the heating or processing of foods containing sugars. researchgate.net The subsequent esterification of furfuryl alcohol with butyric acid, which can be produced by anaerobic bacteria, leads to the formation of this compound. ontosight.aiosti.gov

Biofuel and Bio-additive Research

Beyond its established role in the flavor industry, this compound and related furan (B31954) derivatives are being investigated for their potential as biofuels and fuel additives. This research is driven by the need for renewable and sustainable energy sources. umaine.edunih.gov

Thermophysical Characterization for Fuel Compatibility and Performance

The evaluation of a compound's potential as a fuel component requires a thorough understanding of its thermophysical properties. researchgate.net Research has been conducted to determine various thermodynamic and transport properties of furfuryl esters, including this compound. researchgate.netacs.org These studies are essential to assess their compatibility with existing fuel systems and their performance characteristics. researchgate.net

A study comparing the thermophysical properties of furfuryl acetate (B1210297), furfuryl propionate, and this compound with standard diesel fuel (normafluid ISO4113) revealed that these esters exhibit some similar characteristics. researchgate.netacs.org However, the density, bulk modulus, and surface tension of the furfuryl esters were found to be higher. acs.org These differences are critical considerations for their application as fuel additives.

Table 2: Key Thermophysical Properties of this compound

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 129-130 °C | 52 mmHg | chemicalbook.comnih.gov |

| Density | 1.053 g/mL | 25 °C | chemicalbook.com |

| Refractive Index | 1.459 | 20 °C | chemicalbook.com |

| Flash Point | 195 °F (90.5 °C) | chemicalbook.com |

Investigation as a Component in Renewable Fuel Formulations

Furan derivatives, obtainable from lignocellulosic biomass, are considered attractive oxygenated fuels that could reduce reliance on fossil fuels and mitigate engine emissions. researchgate.netdut.ac.za Furfural, the precursor to this compound, is a key platform chemical that can be converted into a variety of biofuels and biochemicals. repec.org The conversion of furfural into derivatives is seen as a way to enhance the economic viability of renewable fuel production. umaine.edu

Research indicates that furfuryl esters, due to their thermophysical properties, have the potential to be used as fuel additives. researchgate.netacs.org However, their higher density and surface tension might necessitate the use of surfactants to ensure proper blending and performance. acs.org The high oxygen content in these compounds is a promising characteristic, as it can lead to increased combustion engine efficiency and a reduction in pollutant emissions. researchgate.net Further research is ongoing to optimize the use of furfural derivatives in renewable fuel formulations. umaine.edueep1987.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Furfuryl acetate |

| Furfuryl propionate |

| Ethyl butyrate |

| Linoleic acid |

| Linolenic acid |

| Furfural |

| Furfuryl alcohol |

Pharmaceutical and Biochemical Applications Research

The exploration of furan derivatives in pharmaceutical and biochemical fields has revealed significant potential for these versatile compounds. This compound, as a member of this chemical family, is the subject of ongoing research to understand its role as a synthetic building block and its behavior in biological systems. This section delves into the current understanding and research perspectives concerning its application as a pharmaceutical intermediate and its biochemical reactivity.

This compound as an Intermediate in Pharmaceutical Synthesis

The furan ring is a key structural motif present in numerous biologically active compounds and approved pharmaceutical drugs. 182.160.97 Its prevalence underscores the importance of furan-based intermediates in medicinal chemistry. While direct synthesis pathways for active pharmaceutical ingredients (APIs) commencing from this compound are not extensively documented in publicly available research, its precursors, furfural and furfuryl alcohol, are established starting materials for important pharmaceuticals. lupinepublishers.commdpi.com This foundational role suggests a strong potential for this compound as a valuable intermediate.

Furfural and its derivatives are recognized as crucial intermediates for a variety of chemical compounds with applications in medicine and industry. lupinepublishers.com A significant portion of industrially produced furfural is converted to furfuryl alcohol. mdpi.com This alcohol is a key component in the synthesis of several drugs. For instance, furfuryl alcohol is a known precursor in the production of Ranitidine, a widely known anti-ulcer medication. mdpi.comslideshare.net Similarly, the potent diuretic Furosemide, chemically named 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, incorporates a furfuryl group, indicating that a furfuryl-containing molecule is essential for its synthesis. 182.160.97nih.gov

The synthesis of these furan-containing drugs highlights the strategic importance of the furfuryl group. This compound, being an ester of furfuryl alcohol and butyric acid, represents a stable, functionalized form of this key building block. In pharmaceutical synthesis, esterification and de-esterification are common steps used to protect or activate functional groups. Therefore, this compound could serve as a protected form of furfuryl alcohol or as an intermediate that introduces both the furfuryl moiety and a butyrate group, which could be modified in subsequent synthetic steps. Companies that supply chemicals for the pharmaceutical industry often list this compound among their building blocks available for custom synthesis and drug discovery processes. thegoodscentscompany.com

Table 1: Examples of Furan-Containing Pharmaceuticals and their Precursors

| Pharmaceutical Drug | Therapeutic Use | Key Furan-Based Precursor/Intermediate | Reference |

|---|---|---|---|

| Ranitidine | Anti-ulcer (H2 histamine (B1213489) receptor antagonist) | Furfuryl Alcohol | mdpi.comslideshare.net |

| Furosemide | Diuretic | Furfuryl-containing amine (e.g., from Furfurylamine) | 182.160.97nih.gov |

| Nifuroxazide | Antibiotic | 5-Nitrofurfural (derived from Furfural) | nih.gov |

| Nitrofurantoin | Antibacterial | 5-Nitrofurfural (derived from Furfural) | nih.gov |

Exploring Biochemical Reactivity and Catalytic Potentials

The biochemical reactivity of this compound is primarily centered on the ester linkage, which is susceptible to hydrolysis by enzymes, and the reactivity of the furan ring itself. Research into these areas opens up possibilities for biocatalytic applications, where enzymes are used to perform specific chemical transformations under mild conditions.

The enzymatic hydrolysis of esters is a fundamental reaction in biochemistry and a widely used strategy in organic synthesis for producing chiral alcohols and carboxylic acids. unipd.itacs.org Hydrolases, particularly lipases and esterases, are robust enzymes that can catalyze the cleavage of the ester bond in this compound to yield furfuryl alcohol and butyric acid. unipd.it Studies on the hydrolysis of a structurally similar compound, tetrahydrothis compound, using the immobilized lipase (B570770) Novozym 435 (from Candida antarctica), have provided significant insights. This research demonstrated that the hydrolysis follows a Ping-Pong Bi-Bi kinetic model, where the enzyme binds to one substrate and releases a product before binding to the second substrate. ias.ac.inresearchgate.net The study also noted inhibition by the reactant water, a key consideration for optimizing such biocatalytic processes. ias.ac.in

The catalytic potential of enzymes extends to the synthesis of furfuryl esters as well. The reverse reaction of hydrolysis, enzymatic esterification, can be employed to produce this compound from furfuryl alcohol and butyric acid (or a butyrate ester via transesterification). google.com This approach is a cornerstone of green chemistry, offering high selectivity and avoiding the harsh conditions often required in traditional chemical synthesis. researchgate.net The use of biocatalysis is particularly valuable for the synthesis of chiral compounds, which are crucial in the pharmaceutical industry. nih.govrsc.org While this compound itself is not chiral, enzymatic reactions can be used to resolve racemic mixtures of more complex furan-containing esters or alcohols, a key step in the synthesis of enantiomerically pure drugs. acs.orgiupac.org

Beyond the ester group, the furan ring itself possesses distinct biochemical reactivity. The ring can participate in Diels-Alder reactions, a powerful tool in organic synthesis for creating complex cyclic structures. researchgate.net Furthermore, in metabolic processes, the furan ring can be oxidized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. jinpanbio.com Understanding this metabolic fate is crucial for evaluating the biocompatibility and potential applications of furan-containing compounds.

Table 2: Interactive Data on Biochemical Reactivity and Catalytic Potential of Furfuryl Esters

| Reaction Type | Enzyme/Catalyst Class | Substrate Example | Product(s) | Key Research Findings/Potential | Reference |

|---|---|---|---|---|---|

| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica) | Tetrahydrothis compound | Tetrahydrofurfuryl alcohol, Butyric acid | Follows Ping-Pong Bi-Bi kinetics; potential for controlled release of alcohol and acid. | ias.ac.inresearchgate.net |

| Enzymatic Esterification | Lipase | Furfuryl alcohol, Butyric acid | This compound | Green synthesis route under mild conditions. | researchgate.net |

| Transesterification | Alkaline Carbonate (e.g., K2CO3) | Alkyl ester, Furfuryl alcohol | Furfuryl ester | Chemical catalytic route for synthesis. | google.com |

| Biocatalytic Oxidation | Dehydrogenase / Whole-cell biocatalyst | Furfural | Furoic acid | Highly selective production of valuable carboxylic acids from furan precursors. | researchgate.net |

| Diels-Alder Reaction | (Chemical catalyst) | Furfuryl palmitate, Maleic anhydride | Diels-Alder adduct | Formation of complex cyclic structures for new materials. | researchgate.net |

Environmental Fate, Degradation Pathways, and Sustainability Research

Microbial Biodegradation of Furfuryl Butyrate (B1204436) and Related Furanics

Microorganisms play a pivotal role in the breakdown of furanic compounds in the environment. The biodegradation of furfuryl butyrate itself is less studied, but significant insights can be drawn from research on its constituent parts, furfuryl alcohol, and related furanic aldehydes like furfural (B47365).

The microbial metabolism of furfural and furfuryl alcohol can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the pathways and end products differ significantly.

Under aerobic conditions , many bacteria can transform or completely degrade furfural. asm.org A common pathway involves the oxidation of furfural to 2-furoic acid and its reduction to furfuryl alcohol. nih.gov For instance, Corynebacterium glutamicum produces both furfuryl alcohol and 2-furoic acid from furfural, with the ratio of these products depending on the initial furfural concentration. nih.gov Similarly, the fungus Amorphotheca resinae ZN1 converts furfural into furfuryl alcohol and furoic acid. ecust.edu.cn Some bacteria, like certain Pseudomonas strains, can utilize 2-furoic acid as their sole source of carbon and energy, breaking it down further. oup.com The aerobic degradation pathways are often initiated by oxidoreductases that convert the aldehyde group of furfural.

In anaerobic environments , the degradation of furfural primarily proceeds through its reduction to furfuryl alcohol. mdpi.com This has been observed in various microorganisms, including yeast and certain bacteria. asm.orgmdpi.com For example, Saccharomyces cerevisiae reduces furfural to furfuryl alcohol under anaerobic fermentation conditions. mdpi.com The methanogen Methanococcus deltae is also capable of transforming furfural to furfuryl alcohol, a process that can aid in the detoxification of furfural-containing wastewater for subsequent anaerobic digestion. asm.org In the case of Amorphotheca resinae ZN1, under strictly anaerobic conditions, the conversion of furfural stops at furfuryl alcohol without the formation of furoic acid. ecust.edu.cn Enteric bacteria can also convert furfural to furfuryl alcohol under both aerobic and anaerobic conditions. oup.com

The degradation of furfuryl alcohol itself has been studied, with some bacteria capable of using it as a carbon source. For example, Pseudomonas species have been investigated for their potential to degrade furfuryl alcohol.

Here is a summary of the degradation products under different conditions:

| Compound | Condition | Key Products |

|---|---|---|

| Furfural | Aerobic | Furfuryl alcohol, 2-Furoic acid nih.govecust.edu.cn |

The search for and characterization of microbial strains with the ability to degrade furanic compounds is a significant area of bioremediation research. frontiersin.org Bioremediation offers an environmentally sustainable and cost-effective alternative to traditional physicochemical methods for cleaning up contaminated sites. frontiersin.orgneptjournal.com